

chemical structure and formula of 6,6-Dibromoindigo

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Compound of Interest

Compound Name: 6,6-Dibromoindigo

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An In-depth Technical Guide to 6,6'-Dibromoindigo

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 6,6'-Dibromoindigo, a molecule of significant historical and scientific interest. Primarily aimed at researchers, scientists, and professionals in drug development, this document collates essential data, outlines detailed experimental protocols for its synthesis, and visualizes its biosynthetic pathway.

Chemical Structure and Formula

6,6'-Dibromoindigo, also known as Tyrian purple, is an organic compound with the chemical formula C₁₆H₈Br₂N₂O₂.[1][2][3] Its structure consists of two monobrominated indole rings linked by a carbon-carbon double bond at the 2 and 2' positions, with carbonyl groups at the 3 and 3' positions. This conjugated system is responsible for its characteristic deep purple color.[4] The molecule is planar, a feature that has been confirmed by X-ray crystallography.[5]

Key Identifiers:

• IUPAC Name: 6,6'-dibromo-[Δ2,2'-biindoline]-3,3'-dione

CAS Number: 19201-53-7[6]

Canonical SMILES: C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br[4]



• InChI: InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H[6]

Quantitative Data

A summary of the key physicochemical properties of 6,6'-Dibromoindigo is presented in the table below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C16H8Br2N2O2	[1][2][3]
Molar Mass	420.060 g/mol	[1]
Appearance	Deep purple solid	[1]
Melting Point	>300°C	[7]
Density	1.932 g/cm ³	[8]
Boiling Point	486.0 ± 45.0 °C (Predicted)	[2]
Spectroscopic Data		
¹ H-NMR (of N,N'- bis(trifluoroacetyl) derivative in CDCl ₃)	δ 8.28 (d, J=1.3 Hz), 7.75 (d, J=8.3 Hz), 7.56 (dd, J=8.1, 1.5 Hz)	[5]
IR (KBr, cm ⁻¹)	3385 (N-H), 1633 (C=O), 1610, 1579, 1447, 1313, 1157, 1080, 1047, 897	[7]
UV-Vis (in 1,2-dichloroethane, λmax)	590 nm	[9]
Mass Spectrum (m/z)	422 (M+4), 420 (M+2), 418 (M+) in a 1:2:1 ratio	[5][7]
Crystallographic Data		
Crystal System	Monoclinic	[5]
Space Group	P21/c	[5]
Unit Cell Parameters	a=12.609 Å, b=4.842 Å, c=11.611 Å, β=104.42°	[5]

Experimental Protocols

Several synthetic routes to 6,6'-Dibromoindigo have been developed since its structure was first elucidated. Below are detailed methodologies for two key approaches.



Synthesis from 4-Bromo-2-nitrobenzaldehyde (Harley-Mason procedure)

This procedure, as applied by Voss and Gerlach, represents a classical approach to the synthesis of indigoid dyes.[10]

Step 1: Preparation of the sodium nitrophenylethoxide salt

- Dissolve crude 4-bromo-2-nitrobenzaldehyde (2.85 g, 0.0124 mol) in 20 mL of absolute methanol in a 100 mL 3-necked round-bottom flask under a nitrogen atmosphere.[10]
- Add nitromethane (0.82 mL, 0.015 mol) to the solution.[10]
- Cool the mixture to -1 to 0 °C in an ice-water-salt bath with stirring.[10]
- Slowly add a solution of sodium methoxide (prepared from 0.35 g of sodium in 10 mL of absolute methanol) to the cooled mixture.[10]
- Stir the resulting mixture for a specified period to yield the crude sodium nitrophenylethoxide salt.[10]

Step 2: Reductive Cyclization to 6,6'-Dibromoindigo

- Subject the crude sodium nitrophenylethoxide salt to reductive cyclization using sodium dithionite (Na₂S₂O₄).[10]
- The reaction proceeds to form the final product, 6,6'-Dibromoindigo.[10]

Facile Synthesis from 6-Bromoindole

This more recent method provides a convenient route to Tyrian purple based on a biosynthetic pathway.[7]

Step 1: Iodination of 6-Bromoindole

To a solution of 6-bromoindole in a suitable solvent, add an iodinating agent (e.g., N-iodosuccinimide).



- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Work up the reaction to isolate the 6-bromo-3-iodoindole intermediate.

Step 2: Acetoxylation of 6-Bromo-3-iodoindole

- Dissolve the 6-bromo-3-iodoindole intermediate in acetic acid.[7]
- Add silver acetate to the solution and stir the mixture at 90°C for 1 hour.
- Cool the mixture to room temperature and filter to remove the silver salts.
- Evaporate the solvent to obtain crude 6-bromo-3-acetoxyindole.

Step 3: Hydrolysis and Air Oxidation to 6,6'-Dibromoindigo

- Subject the crude 6-bromo-3-acetoxyindole to alkaline hydrolysis (e.g., using sodium hydroxide in methanol/water).
- Allow the reaction mixture to be exposed to air to facilitate the oxidative dimerization.
- The resulting precipitate of 6,6'-Dibromoindigo is collected by filtration, washed with water, and dried. A yield of 68% has been reported for this step.[7]

Mandatory Visualization

The following diagram illustrates the enzymatic biosynthesis of 6,6'-Dibromoindigo, a pathway that has inspired synthetic strategies.



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Caption: Enzymatic biosynthesis of 6,6'-Dibromoindigo from Tryptophan.



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